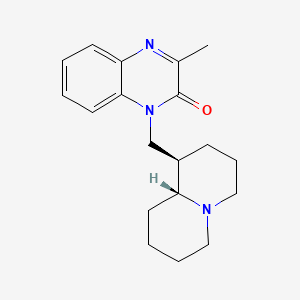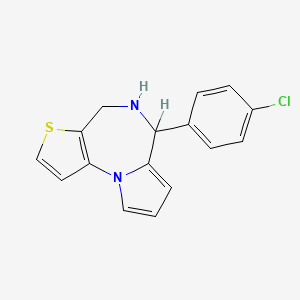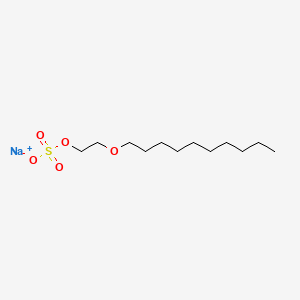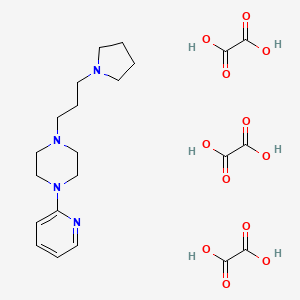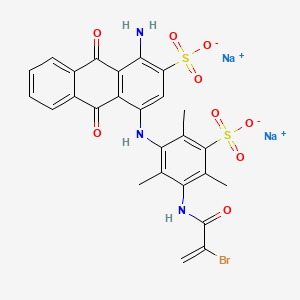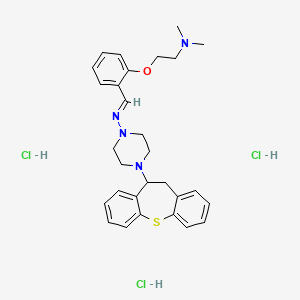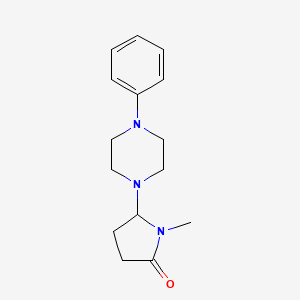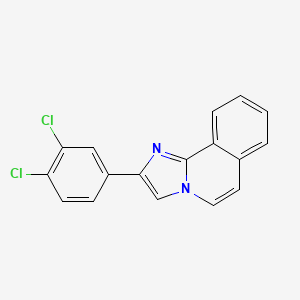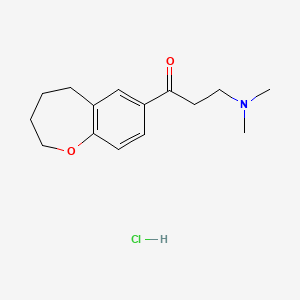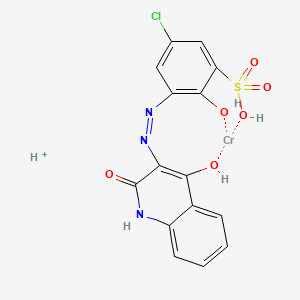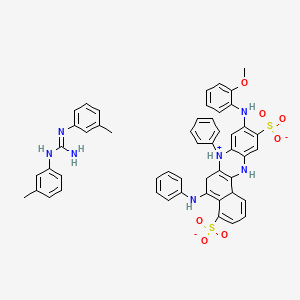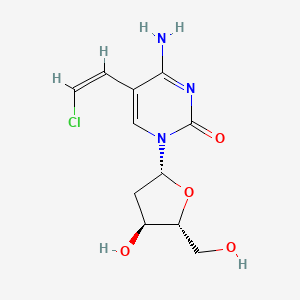
Cvdc, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cvdc, (Z)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (Z)- typically involves several steps, starting with the preparation of precursor compounds. Common synthetic routes include acylation of diazoalkanes, diazo transfer reactions, and dehydrogenation of hydrazones . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of Cvdc, (Z)- is scaled up using continuous flow techniques. These methods allow for safer and more environmentally friendly procedures, reducing the risks associated with handling reactive intermediates . The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cvdc, (Z)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with Cvdc, (Z)- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired product .
Major Products: The major products formed from reactions involving Cvdc, (Z)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Cvdc, (Z)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various transformations . In biology and medicine, Cvdc, (Z)- is studied for its potential therapeutic properties, including its ability to interact with biological targets and modulate cellular pathways . Industrial applications include its use in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of Cvdc, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with target molecules . The pathways involved in these interactions can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Cvdc, (Z)- can be compared to other similar compounds based on its chemical structure and reactivity. Similar compounds include other diazocarbonyl compounds, which share similar functional groups and undergo comparable reactions . Cvdc, (Z)- is unique in its specific reactivity and the range of applications it supports, making it a valuable tool in both research and industrial settings .
Conclusion
Cvdc, (Z)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more uses for this fascinating compound.
Propriétés
Numéro CAS |
130598-18-4 |
|---|---|
Formule moléculaire |
C11H14ClN3O4 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
4-amino-5-[(Z)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1-/t7-,8+,9+/m0/s1 |
Clé InChI |
DCWUQHLHCBQOAM-IWMFZOCNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C\Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


